molecular formula C18H21N3O B2553373 6-Phenyl-5-(1-piperidinyl)-2-prop-2-enyl-3-pyridazinone CAS No. 861208-96-0

6-Phenyl-5-(1-piperidinyl)-2-prop-2-enyl-3-pyridazinone

Cat. No. B2553373
CAS RN: 861208-96-0
M. Wt: 295.386
InChI Key: CUXLJZCGLQCOFH-UHFFFAOYSA-N
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Description

6-Phenyl-5-(1-piperidinyl)-2-prop-2-enyl-3-pyridazinone (6P5P-2P2EP-3P) is a novel synthetic compound that has recently been studied for its potential applications in the scientific research field. It is a cyclic compound with both hydrophobic and hydrophilic properties, making it an interesting target for further investigation.

Scientific Research Applications

COX-2 Inhibitor Properties

6-Phenyl-5-(1-piperidinyl)-2-prop-2-enyl-3-pyridazinone, related to pyridazinone compounds like ABT-963, has been recognized for its potent and selective inhibition of the COX-2 enzyme. ABT-963, a vicinally disubstituted pyridazinone, shows excellent selectivity for COX-2 over COX-1, improved solubility, and potent oral anti-inflammatory effects without significant gastric damage in animal models. It effectively reduces prostaglandin E2 production and exhibits dose-dependent reduction in nociception and significant mitigation of bone loss and soft tissue destruction. This compound is highlighted for its potential in treating pain and inflammation associated with conditions like arthritis (Asif, 2016).

Chemical Synthesis and Applications

Pyridazinones, including derivatives of 6-Phenyl-5-(1-piperidinyl)-2-prop-2-enyl-3-pyridazinone, are synthesized primarily via the addition of hydrazine or its derivatives to a 1,4-disubstituted carbon chain. These compounds are known for their biological activities, especially in relation to the cardiovascular system. Pyridazine's physical properties, such as being a colorless liquid with a pyridine-like odor and a high boiling point, indicate extensive dipolar association and make it a base for various nucleophilic substitution reactions, leading to a wide array of pyridazine substitution products (Jakhmola, Jawla, Tangri, & Mishra, 2016).

TB Treatment Development

Macozinone, a piperazine-benzothiazinone, is in clinical studies for treating tuberculosis (TB) and is structurally related to 6-Phenyl-5-(1-piperidinyl)-2-prop-2-enyl-3-pyridazinone. This compound targets decaprenylphospohoryl ribose oxidase involved in the synthesis of essential arabinan polymers of the cell wall in Mycobacterium tuberculosis. Early clinical studies show promise for its efficacy in TB drug regimens (Makarov & Mikušová, 2020).

Pharmacological Applications

Azolo[d]pyridazinone derivatives, structurally related to 6-Phenyl-5-(1-piperidinyl)-2-prop-2-enyl-3-pyridazinone, show a wide range of pharmacological activities. These activities include antidiabetic, antiasthmatic, anticancer, analgesic, anti-inflammatory, antithrombotic, antidepressant, and antimicrobial effects. The review highlights the potential of azolo[d]pyridazinone-based drug candidates in future drug design and development due to their diverse biological activities and the significance of the scaffold against targets like PDE, COX, and DPP-4 (Tan & Ozadali Sari, 2020).

properties

IUPAC Name

6-phenyl-5-piperidin-1-yl-2-prop-2-enylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-2-11-21-17(22)14-16(20-12-7-4-8-13-20)18(19-21)15-9-5-3-6-10-15/h2-3,5-6,9-10,14H,1,4,7-8,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXLJZCGLQCOFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C=C(C(=N1)C2=CC=CC=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenyl-5-(1-piperidinyl)-2-prop-2-enyl-3-pyridazinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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